3R,7S-Dimethyl-8-hydroxyoctanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

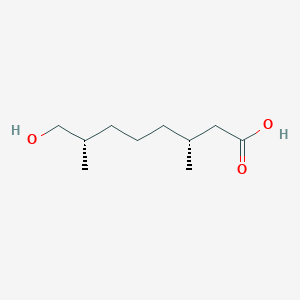

3R,7S-Dimethyl-8-hydroxyoctanoic acid is a chemical compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . This compound is characterized by its specific stereochemistry, with the 3R and 7S configurations indicating the spatial arrangement of its atoms. It is primarily used in research and development settings and is not intended for human or veterinary use .

Métodos De Preparación

The synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:

Hydroxylation: Introduction of a hydroxyl group (-OH) to the precursor molecule.

Methylation: Addition of methyl groups (-CH₃) to specific positions on the carbon chain.

Oxidation: Conversion of alcohol groups to carboxylic acids.

Análisis De Reacciones Químicas

Stability and Reactivity

3R,7S-Dimethyl-8-hydroxyoctanoic acid exhibits limited stability due to its propensity to oligomerize in the presence of mineral acids. Therefore, it is often converted into its alkali metal salts to enhance stability during storage and handling .

Functional Group Reactions

The presence of hydroxyl groups in this compound allows it to participate in various chemical reactions:

-

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which are important in various applications including pharmaceuticals and cosmetics.

-

Oxidation : The alcohol functional group can be oxidized to form ketones or aldehydes under specific conditions, which can further react in different synthetic pathways.

Mechanistic Insights

The mechanisms by which this compound exerts its effects involve its role as an emulsifying agent. The amphiphilic nature of the compound allows it to interact effectively with biological membranes, influencing their fluidity and permeability.

Reaction Thermochemistry

The thermodynamic data for reactions involving this compound can be summarized as follows:

| Reaction Type | ΔrH° (kJ/mol) | Reference |

|---|---|---|

| Esterification | -30.8 ± 0.54 | Wiberg and Waldron, 1991 |

| Oxidation | Variable | Literature Review |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Bioactive Compounds

3R,7S-Dimethyl-8-hydroxyoctanoic acid serves as an important intermediate in the synthesis of pharmacologically active compounds. For example, it is used in the production of 2-imidazolyloxyalkane carboxylic acids, which have demonstrated significant biological activity . The ability to modify the hydroxyl and carboxyl functional groups allows for the development of novel therapeutics targeting various diseases.

Metabolism Studies

Research indicates that compounds related to this compound undergo metabolic transformations that yield various polar metabolites. Studies involving animal models have shown that administration leads to significant urinary excretion of these metabolites, suggesting a complex metabolic pathway that could be exploited for drug development .

Biochemical Research

Role in Fatty Acid Metabolism

The compound is involved in studies focused on medium-chain fatty acids and their metabolic pathways. It has been shown that medium-chain triacylglycerols, which include octanoic acid derivatives, are metabolized differently compared to long-chain fatty acids. This unique metabolism can influence lipid storage and utilization in adipocytes, making it relevant for research into obesity and metabolic disorders .

Potential as a Biomarker

The metabolites derived from this compound may serve as biomarkers for oxidative stress and other physiological conditions. The identification and quantification of these metabolites could provide insights into disease mechanisms and the efficacy of therapeutic interventions .

Material Science Applications

Bioplastics Development

Recent studies have explored the use of hydroxy fatty acids like this compound in the production of bioplastics. By esterifying this compound with cellulose, researchers have developed materials with tunable properties suitable for various applications. The incorporation of such fatty acids enhances the biodegradability and mechanical properties of the resulting bioplastics .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

3R,7S-Dimethyl-8-hydroxyoctanoic acid can be compared to other similar compounds, such as:

3R,7S-Dimethyl-8-hydroxydecanoic acid: Similar structure but with a longer carbon chain.

3R,7S-Dimethyl-8-hydroxyheptanoic acid: Similar structure but with a shorter carbon chain.

3R,7S-Dimethyl-8-hydroxyhexanoic acid: Another similar compound with an even shorter carbon chain.

The uniqueness of this compound lies in its specific stereochemistry and the balance between its hydrophobic and hydrophilic regions, which can influence its interactions with biological molecules .

Propiedades

Fórmula molecular |

C10H20O3 |

|---|---|

Peso molecular |

188.26 g/mol |

Nombre IUPAC |

(3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |

Clave InChI |

FSNDRLKGWHCTQC-BDAKNGLRSA-N |

SMILES isomérico |

C[C@H](CCC[C@H](C)CO)CC(=O)O |

SMILES canónico |

CC(CCCC(C)CO)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.